molecular formula C23H18N2O2 B12118514 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone

3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone

Cat. No.: B12118514
M. Wt: 354.4 g/mol
InChI Key: JCLJAYXNDLWKOR-UHFFFAOYSA-N
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Description

3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 3-Phenylbenzo[c]isoxazole through a cycloaddition reaction involving nitrile oxides and alkynes. This intermediate can then be further reacted with 1,2,3,4-tetrahydroquinoline derivatives under suitable conditions to form the desired ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic processes, and continuous flow chemistry can be employed to scale up the production. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone is unique due to its specific structural features that combine the isoxazole and tetrahydroquinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3-phenyl-2,1-benzoxazol-5-yl)methanone

InChI

InChI=1S/C23H18N2O2/c26-23(25-14-6-10-16-7-4-5-11-21(16)25)18-12-13-20-19(15-18)22(27-24-20)17-8-2-1-3-9-17/h1-5,7-9,11-13,15H,6,10,14H2

InChI Key

JCLJAYXNDLWKOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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